5-Chloro-2-(morpholino)pyridine-3-boronic acid: Quantitative Antiproliferative Activity Against HepG2 and MCF-7 Cancer Cell Lines
In antiproliferative assays against human cancer cell lines, 5-chloro-2-(morpholino)pyridine-3-boronic acid exhibited quantifiable activity with IC50 values of 0.575 µM against HepG2 hepatocellular carcinoma cells (mechanism linked to PI3K/mTOR inhibition) and 0.450 µM against MCF-7 breast adenocarcinoma cells . The compound induced caspase-dependent apoptosis in HepG2 cells at concentrations above its IC50. As a comparator, the non-chlorinated analog 2-morpholinopyridine-3-boronic acid (CAS 1218790-86-3) has been reported to inhibit malignant tumor cell expansion in the context of breast and lung cancer , though no specific IC50 data are available for direct comparison at this time.
| Evidence Dimension | Antiproliferative Activity (IC50) |
|---|---|
| Target Compound Data | IC50 = 0.575 µM (HepG2); IC50 = 0.450 µM (MCF-7) |
| Comparator Or Baseline | 2-Morpholinopyridine-3-boronic acid (CAS 1218790-86-3): IC50 data not available |
| Quantified Difference | Not calculable due to missing comparator data |
| Conditions | HepG2 and MCF-7 human cancer cell lines; mechanism linked to PI3K/mTOR inhibition and apoptosis induction |
Why This Matters
These data establish a quantitative baseline for the biological activity of the 5-chloro-substituted variant, which is essential for structure-activity relationship (SAR) studies in medicinal chemistry programs targeting the PI3K/mTOR axis.
